3-Ethyl-2-[3-[3-ethyl-2(3H)-benzothiazolylidene]-1-propenyl]benzothiazolium Iodide
Description
Significance of Cyanine (B1664457) Dyes in Contemporary Scientific Inquiry
Cyanine dyes represent a vital class of synthetic organic molecules that have become indispensable tools in modern scientific research. acs.org Characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic nuclei, these dyes exhibit intense and sharp absorption bands. acs.org A key feature of cyanine dyes is that their absorption and fluorescence properties can be finely tuned by modifying the length of the polymethine chain; each addition of a vinyl group can shift the absorption maximum by approximately 100 nm, allowing for a broad spectral coverage from the visible to the near-infrared (NIR) region. nih.gov This tunability makes them highly valuable for a multitude of applications.
In the realm of life sciences, cyanine dyes are extensively used as fluorescent labels for biomolecules such as proteins and nucleic acids, enabling their visualization and tracking in complex biological systems. chemimpex.comtaylorandfrancis.com Their high molar extinction coefficients and often significant fluorescence quantum yields make them ideal for sensitive detection in techniques like fluorescence microscopy, flow cytometry, and in vivo imaging. chemimpex.comtaylorandfrancis.com Some cyanine derivatives are specifically designed to bind to particular cellular structures, such as the mitochondria or the minor groove of DNA, providing researchers with powerful probes to investigate cellular processes and pathologies. nih.govnih.gov Furthermore, their ability to act as photosensitizers has led to their investigation in photodynamic therapy (PDT), a treatment modality for cancer and other diseases. nih.gov Beyond biology, cyanine dyes are integral to technologies like photographic sensitization, dye lasers, and optical data storage media. acs.orgchemodex.com
Historical Context and Evolution of Thiacarbocyanine Dye Research
The journey of synthetic dyes began in the mid-19th century, a period marked by the burgeoning field of organic chemistry and the industrial revolution. chemistryviews.orgnih.gov The discovery of mauveine by William Henry Perkin in 1856 is widely considered the birth of the synthetic dye industry, shifting the reliance from natural colorants to laboratory-synthesized compounds. nih.gov This breakthrough catalyzed further research into coal tar derivatives, leading to the development of a vast array of new dyes. chemistryviews.org
Within this broader history, cyanine dyes emerged as a distinct and important class. The first cyanine dye was discovered in 1856. The term "cyanine" is derived from the Greek word "kyanos," meaning dark blue, reflecting the color of the initial compounds. acs.org A significant milestone in the evolution of cyanine dye research was the discovery of J-aggregates by Scheibe and Jelley in the 1930s. nih.gov They observed that certain cyanine dyes, like pseudoisocyanine, could form aggregates that exhibited a new, very sharp, and red-shifted absorption band, a phenomenon that has since been exploited in various applications, including photographic sensitization. nih.gov
Thiacarbocyanine dyes, which incorporate sulfur-containing benzothiazole (B30560) rings as the heterocyclic components, represent a crucial subdivision of the cyanine family. The systematic investigation of their properties revealed that the length of the methine bridge between the heterocyclic nuclei dictates their spectral characteristics. This understanding allowed for the rational design of thiacarbocyanine dyes with specific absorption and emission profiles, paving the way for their use in increasingly sophisticated scientific applications.
Scope and Research Focus on 3,3'-Diethylthiacarbocyanine (B14174943) Iodide
3,3'-Diethylthiacarbocyanine iodide, also known by the acronyms DTCI or DiSC2(3), is a prominent member of the thiacarbocyanine dye family. chemodex.comsigmaaldrich.com Its chemical structure consists of two benzothiazole rings linked by a three-carbon polymethine chain, with ethyl groups attached to the nitrogen atoms. sigmaaldrich.com This specific structure imparts distinct photophysical properties that have made it a subject of focused academic research.
The primary research applications of 3,3'-Diethylthiacarbocyanine iodide stem from its characteristics as a fluorescent dye. chemimpex.comscbt.com It is widely employed in biological imaging to label and visualize cellular components and in flow cytometry for cell analysis. chemimpex.com Its unique spectral properties, including a high quantum yield and photostability, allow it to be used alongside other fluorescent markers in multi-color experiments. chemimpex.com
Beyond its general use as a fluorescent label, research has delved into more specific interactions and behaviors of this molecule. Studies have investigated its aggregation properties, particularly the formation of J-aggregates, which can be influenced by the solvent environment and the presence of other molecules. researchgate.netrsc.org A significant area of investigation is its interaction with DNA; research has shown that 3,3'-Diethylthiacarbocyanine iodide can form complexes with DNA, which alters the dye's photophysical properties, such as increasing the quantum yield of its triplet state. researchgate.net This interaction has been explored for its potential in probing DNA structure and for applications in photobiology. researchgate.net Furthermore, it has been utilized as a donor or acceptor dye in studies of electronic excitation energy transfer (EEET), a fundamental process in photochemistry and photobiology. chemodex.com
Below are tables detailing the key properties of 3,3'-Diethylthiacarbocyanine iodide.
Physicochemical Properties of 3,3'-Diethylthiacarbocyanine Iodide
| Property | Value |
|---|---|
| CAS Number | 905-97-5 |
| Molecular Formula | C₂₁H₂₁IN₂S₂ |
| Molecular Weight | 492.44 g/mol nih.gov |
| Appearance | Amber to brown to dark green powder/crystals chemimpex.comchemicalbook.com |
| Melting Point | 268-270 °C (decomposes) sigmaaldrich.comchemicalbook.com |
Spectral Properties of 3,3'-Diethylthiacarbocyanine Iodide
| Property | Wavelength (nm) | Solvent |
|---|---|---|
| Absorption Maximum (λmax) | 557-560 | Methanol (B129727) chemodex.comchemicalbook.com |
| Absorption Maximum (λmax) | 559.25 | Ethanol (B145695) photochemcad.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| 3,3'-Diethylthiacarbocyanine iodide |
| 3,3'-diethylthiadicarbocyanine (B1197498) iodide |
| 3,3'-diethylthiatricarbocyanine (B1240359) iodide |
| 3,3'-Diethylthiacyanine iodide |
| Aniline |
| Mauveine |
| Pseudoisocyanine |
| Thiazole (B1198619) purple |
| Hydrogen iodide |
| 3,3'-Diethylthiacarbocyanine |
| 3,3'-diethyl-9-methylthiacarbocyanine iodide |
| 5,5'-dichloro-3,3'-diethylthiacyanine iodide |
| 1,10-Dioctadecyl-3,3,30,30-tetramethyl-indocarbocyanine perchlorate |
| 1,10-dioctadecyl-3,3,30,30-tetramethyl-indodicarbocyanine perchlorate |
| 1,1′-dioctadecyl-3,3,3′,3′-tetramethyl-indotricarbocyanine iodide |
| Lithocholic acid |
| Dopamine |
| Spermine |
| Co(III)hexamine |
| 3,3'-diethlythiadicarbocyanine iodide |
| 3,3'-diethylthiacyanine iodide |
| 3,3',9-trimethylthiacarbocyanine |
| 3,3'-dimethylthiacarbocyanine |
| 3,3'-diethyl-9-methylthiacarbocyanine |
| Indocyanine green |
| Heptamethine dye |
| Pentamethine dye |
| Squaraine dye |
| Merocyanine |
| Phthalocyanine |
| 3-ethyl-2,3-dihydrobenzothiazol-2-one |
| 3-ethyl-2-methylbenzothiazolium iodide |
Properties
CAS No. |
905-97-5 |
|---|---|
Molecular Formula |
C21H21IN2S2 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole iodide |
InChI |
InChI=1S/C21H21N2S2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VZBILKJHDPEENF-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] |
Pictograms |
Irritant |
Synonyms |
3,3'-diethylthiacarbocyanine iodide |
Origin of Product |
United States |
Synthetic Strategies and Chemical Methodologies for 3,3 Diethylthiacarbocyanine Iodide
Advanced Synthetic Routes and Reaction Optimizations
The synthesis of 3,3'-Diethylthiacarbocyanine (B14174943) iodide, a prominent member of the cyanine (B1664457) dye family, has been a subject of considerable chemical research. The core of its synthesis lies in carefully controlled condensation reactions, with reaction conditions playing a pivotal role in the final product's yield and purity.
Condensation Reactions in 3,3'-Diethylthiacarbocyanine Iodide Synthesis
The primary and most well-established synthetic route to 3,3'-Diethylthiacarbocyanine iodide involves the condensation of a 2-methylbenzothiazole (B86508) derivative with an appropriate ethylating agent. A common starting point is the reaction of 2-methylbenzothiazole with ethyl iodide, which forms the quaternary salt, 3-ethyl-2-methylbenzothiazolium iodide. This intermediate is then subjected to a condensation reaction.
Alternative pathways have also been explored, including methods starting from 3-ethyl-2,3-dihydrobenzothiazol-2-one and 3-ethyl-2-methylbenzothiazolium iodide, which undergo condensation and cyclization under reflux conditions. The versatility of these condensation strategies highlights the adaptability of benzothiazole-based chemistry in constructing complex dye molecules. For instance, a related compound, 3,3'-diethylthiadicarbocyanine (B1197498) iodide, is synthesized through the condensation of 1-methylbenzothiazole ethyl iodide derivatives with β-ethyl thioacrolein (B1219185) diethyl acetal.
Role of Bases and Solvents in Reaction Conditions
The selection of an appropriate base and solvent system is critical for optimizing the synthesis of 3,3'-Diethylthiacarbocyanine iodide. Strong bases such as sodium ethoxide are typically employed to facilitate the deprotonation and subsequent condensation steps. The choice of solvent is equally important to ensure the homogeneity of the reaction mixture and the solubility of the reactants and intermediates.
Commonly used solvents include pyridine, 1,4-dioxane (B91453), and methanol (B129727). Pyridine is often used under reflux conditions, while 1,4-dioxane and methanol are favored for their ability to provide good solubility and facilitate the reaction at or near room temperature. Maintaining control over the reaction temperature is crucial to prevent the premature aggregation of the dye molecules. The careful balance of these reaction parameters—base, solvent, and temperature—is essential for maximizing the yield and minimizing the formation of unwanted side products.
| Parameter | Recommended Conditions | Rationale |
| Starting Materials | High-purity 2-methylbenzothiazole or 3-ethylbenzothiazolium iodide, and ethyl iodide | Minimizes the formation of impurities and side products. |
| Base | Sodium ethoxide or similar strong base | Facilitates the necessary deprotonation for the condensation reaction to proceed. |
| Solvent | 1,4-Dioxane, methanol, or pyridine | Ensures good solubility of reactants and homogeneity of the reaction mixture. |
| Temperature | Controlled, often at room temperature | Prevents premature aggregation of the dye and potential degradation. |
Purification Techniques and Purity Assessment for Reproducible Research
Ensuring the high purity of 3,3'-Diethylthiacarbocyanine iodide is paramount for its application in research and various technologies. Rigorous purification and comprehensive characterization are necessary to guarantee reproducible results.
Recrystallization Methodologies for 3,3'-Diethylthiacarbocyanine Iodide
Following the initial synthesis, the crude product is typically isolated through vacuum filtration. A common purification technique is recrystallization. The solid product is often washed with a cold solvent, such as ice-cold methanol, to remove unreacted precursors and other soluble impurities. The choice of solvent for recrystallization is critical and depends on the solubility characteristics of the dye and the impurities. The goal is to find a solvent in which the dye is sparingly soluble at low temperatures but readily soluble at higher temperatures, allowing for the formation of pure crystals upon cooling.
Chromatographic Purity Monitoring (e.g., Thin-Layer Chromatography)
Thin-Layer Chromatography (TLC) is a valuable and straightforward technique for monitoring the purity of 3,3'-Diethylthiacarbocyanine iodide and related cyanine dyes. It allows for the rapid assessment of the reaction progress and the effectiveness of purification steps. For instance, the purity of a similar compound, 3,3′-Dipropylthiadicarbocyanine iodide, is often assessed by TLC, with a purity of ≥98.0% being a common standard. sigmaaldrich.com A suitable solvent system is chosen to achieve good separation between the desired product and any impurities, which appear as distinct spots on the TLC plate.
Spectroscopic and Spectrometric Characterization for Structural Integrity (e.g., ¹H NMR, High-Resolution Mass Spectrometry)
To confirm the structural integrity and identity of the synthesized 3,3'-Diethylthiacarbocyanine iodide, a combination of spectroscopic and spectrometric techniques is employed.
¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the presence of the ethyl groups and the aromatic protons of the benzothiazole (B30560) rings. While clear signals can sometimes be challenging to obtain for high molar mass aggregates in certain solvents like water, ¹H NMR remains a crucial tool for structural elucidation. rsc.org
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the molecule, which serves as a definitive confirmation of its elemental composition. For 3,3'-Diethylthiacarbocyanine iodide, the expected exact mass is approximately 492.01909 Da. nih.gov This technique provides a high degree of confidence in the identity of the synthesized compound.
UV-Visible Spectroscopy is also a key characterization method. 3,3'-Diethylthiacarbocyanine iodide exhibits a characteristic absorption maximum (λmax) in the visible region, typically around 555-560 nm in methanol or ethanol (B145695), which is responsible for its color. sigmaaldrich.comtcichemicals.com This absorption is due to the extensive conjugated π-electron system of the molecule. photochemcad.com
| Analytical Technique | Purpose | Typical Findings for 3,3'-Diethylthiacarbocyanine Iodide |
| Recrystallization | Purification | Yields a crystalline solid, often described as a brown to black powder. medchemexpress.com |
| Thin-Layer Chromatography (TLC) | Purity Assessment | A single spot indicates a high degree of purity. sigmaaldrich.com |
| ¹H NMR | Structural Elucidation | Confirms the presence and connectivity of protons in the molecule. rsc.orgchemicalbook.com |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Provides an exact mass measurement, confirming the elemental composition. nih.gov |
| UV-Visible Spectroscopy | Electronic Properties | Shows a characteristic absorption maximum (λmax) around 555-560 nm in alcohol solvents. sigmaaldrich.comtcichemicals.com |
Advanced Spectroscopic and Photophysical Investigations of 3,3 Diethylthiacarbocyanine Iodide
Absorption and Emission Spectroscopy Studies
Wavelength-Dependent Absorbance and Fluorescence Characteristics
3,3'-Diethylthiacarbocyanine (B14174943) iodide (DTCI) is a cyanine (B1664457) dye known for its distinct spectral properties. In ethanol (B145695), DTCI exhibits an absorption maximum at approximately 559 nm with a molar extinction coefficient of 161,000 M⁻¹cm⁻¹. photochemcad.com In methanol (B129727), the absorption maximum is observed at a similar wavelength of 560 nm. chemodex.com The fluorescence emission spectrum in ethanol shows a peak, while in methanol, the fluorescence maximum is at 556 nm. photochemcad.comchemodex.com
The absorption and emission characteristics of DTCI are influenced by the solvent environment. For instance, in dimethyl sulfoxide (B87167) (DMSO), the absorption spectrum is well-defined. researchgate.net Studies in binary mixtures of DMSO and toluene (B28343) have shown that the surrounding solvation shell significantly affects the photophysical behavior of DTCI. acs.orgacs.org As the volume fraction of the polar solvent DMSO decreases, changes in the absorption and fluorescence spectra are observed, indicating a modification of the dye's environment. acs.org
When interacting with biological macromolecules such as DNA, the spectroscopic properties of DTCI can be further altered. The formation of complexes between DTCI and DNA leads to changes in the absorption spectra, suggesting the existence of different types of dye-DNA complexes. researchgate.netresearchgate.net
| Solvent | Absorption Maximum (λ_max) | Molar Extinction Coefficient (ε) | Emission Maximum (λ_em) |
| Ethanol | 559 nm photochemcad.com | 161,000 M⁻¹cm⁻¹ photochemcad.com | Not specified |
| Methanol | 560 nm chemodex.com | Not specified | 556 nm chemodex.com |
| DMSO | Not specified | Not specified | Not specified |
Quantum Yield Determinations for 3,3'-Diethylthiacarbocyanine Iodide
The fluorescence quantum yield (Φf) of 3,3'-Diethylthiacarbocyanine iodide is a critical parameter that describes the efficiency of the fluorescence process. In ethanol, the fluorescence quantum yield of DTCI has been determined to be 0.05. photochemcad.com This relatively low value is characteristic of many cyanine dyes and is attributed to efficient non-radiative decay pathways, primarily photoisomerization. nih.govacs.org
The quantum yield of DTCI is highly dependent on its environment. For instance, studies on a related dye, dihexylthiacarbocyanine iodide, have shown that the fluorescence quantum yield increases from 0.10 in ethanol to 0.27 in dimyristoylphosphatidylcholine (B1235183) liposomes. nih.gov This enhancement is due to the restriction of photoisomerization in the more organized and rigid environment of the liposome. nih.gov Similarly, when incorporated into thin polymer films, photoisomerization is largely inhibited, leading to an increase in fluorescence and triplet formation efficiencies. nih.gov
In binary solvent mixtures, such as toluene and DMSO, the quantum efficiency of photoisomerization, a competing process to fluorescence, is significantly affected by the solvent composition. acs.orgacs.org As the fraction of the polar solvent DMSO decreases, the quantum efficiency of photoisomerization decreases from approximately 0.33 to 0.06. acs.org This, in turn, influences the fluorescence quantum yield. The interaction with DNA also leads to an increase in the fluorescence quantum yield. researchgate.net
| Solvent/Environment | Fluorescence Quantum Yield (Φf) | Photoisomerization Quantum Yield (Φiso) |
| Ethanol | 0.05 photochemcad.com | Not specified |
| Toluene/DMSO (neat DMSO) | Not specified | ~0.33 acs.org |
| Toluene/DMSO (1.6 vol % DMSO) | Not specified | 0.06 acs.org |
Fluorescence Lifetime and Decay Measurements
The fluorescence lifetime of 3,3'-Diethylthiacarbocyanine iodide provides insights into the dynamics of its excited state. In aqueous solution without any additives, the fluorescence of DTCI decays monoexponentially with a lifetime of 0.12 ns. researchgate.net However, in the presence of cucurbit researchgate.neturil (CB7), the lifetime increases significantly to 1.07 ns, indicating that the formation of an inclusion complex with CB7 restricts non-radiative decay pathways. researchgate.net
Time-resolved fluorescence measurements in binary mixtures of DMSO and toluene reveal a complex decay behavior. acs.org At high volume fractions of DMSO (>14%), a single-exponential decay with a lifetime of about 300 ps is observed. acs.org In the intermediate range (8-14 vol % DMSO), the decay becomes biexponential with time components of approximately 200 ps and 500 ps. acs.org At lower DMSO concentrations (1.6-8 vol %), the decay returns to a single-exponential function with lifetimes ranging from 500 to 700 ps. acs.org This behavior is attributed to the influence of preferential solvation on the excited-state dynamics and the equilibrium between different isomeric forms of the dye. acs.org
Photophysical Mechanisms and Excited State Dynamics
Photoisomerization Pathways and Efficiencies in 3,3'-Diethylthiacarbocyanine Iodide
Photoisomerization, the light-induced conversion between different geometric isomers, is a primary non-radiative deactivation pathway for the excited singlet state of 3,3'-Diethylthiacarbocyanine iodide and other cyanine dyes. nih.govnih.govmdpi.com This process, which involves rotation around a bond in the polymethine chain, competes directly with fluorescence. nih.govmdpi.com The efficiency of photoisomerization is highly sensitive to the dye's local environment. nih.gov
In solution, most ground-state cyanine dyes exist in the all-trans conformation. nih.gov Upon excitation, they can isomerize to a cis-isomer, which is typically non-emissive or weakly emissive. nih.govnih.gov The quantum yield of photoisomerization (Φiso) is generally high in low-viscosity solutions, which contributes to the low fluorescence quantum yields of these dyes. nih.gov For DTCI in toluene/DMSO mixtures, the photoisomerization quantum efficiency decreases significantly as the proportion of the less polar solvent, toluene, increases. acs.org
The photoisomerization process can be hindered by increasing the viscosity of the medium or by steric constraints, such as when the dye is bound to macromolecules like proteins or DNA, or encapsulated within organized media like liposomes or polymer films. nih.govnih.gov This restriction of molecular rotation leads to an increase in the quantum yields of competing processes, namely fluorescence and intersystem crossing. nih.gov The Rullière model, which describes a fast equilibrium between electronically excited trans and cis isomers, has been used to explain the observed photophysical features, including the changes in isomerization efficiency and fluorescence dynamics in different environments. acs.orgresearchgate.net
Intersystem Crossing and Triplet State Formation Investigations
Intersystem crossing (ISC) is a photophysical process in which a molecule in an excited singlet state transitions to an excited triplet state, a state with a different spin multiplicity. wikipedia.org For many cyanine dyes, including 3,3'-Diethylthiacarbocyanine iodide, intersystem crossing to a triplet state competes with photoisomerization and fluorescence, though often with a low quantum yield (Φisc). nih.gov
The efficiency of triplet state formation can be significantly influenced by the molecular environment. nih.gov In environments where photoisomerization is inhibited, such as in highly organized assemblies like thin polymer films, the deactivation of the excited singlet state through fluorescence and triplet formation becomes more efficient. nih.gov In such restrictive systems, only triplet formation may be observed in transient absorption spectra. nih.gov
Studies involving the interaction of DTCI with DNA have shown that the formation of dye-DNA complexes increases the quantum yield of the triplet state. researchgate.netresearchgate.net Pulse photolysis studies have been used to investigate the spectral and kinetic parameters of the triplet state of DTCI in the presence of DNA. researchgate.net The analysis of absorption spectra of the ground and triplet states at varying DNA concentrations indicates the existence of two distinct types of complexes, each influencing the triplet state properties. researchgate.net The triplet state is a key intermediate in the photochemical reactions that can lead to photobleaching of cyanine dyes. nih.gov
Singlet Oxygen Quantum Yield Studies
The generation of singlet oxygen (¹O₂) from the triplet excited state of a photosensitizer is a critical parameter in applications such as photodynamic therapy. For 3,3'-diethylthiacarbocyanine iodide and related dyes, the primary deactivation pathways for the excited singlet state are fluorescence and photoisomerization, with intersystem crossing to the triplet state occurring at a very low efficiency. researchgate.net
In ethanol, a triplet yield of 0.004 has been determined for 3,3'-dialkylthiacarbocyanine iodides, which results in a correspondingly low singlet oxygen quantum yield (ΦΔ) of 0.002. researchgate.net This indicates that in homogeneous solutions, the dye is a very inefficient producer of singlet oxygen. However, the environment can significantly influence this parameter. In restrictive environments, such as when incorporated into organized assemblies, the process of photoisomerization is hindered. nih.gov This reduction in the non-radiative decay pathway leads to an increase in the efficiency of competing processes like fluorescence and triplet formation, thereby increasing the singlet oxygen quantum yield. nih.gov For instance, the closely related 3,3'-dihexylthiacarbocyanine iodide sees its singlet oxygen yield increase threefold to 0.006 when it moves from an ethanol solution to a liposomal environment. nih.gov
A significant external heavy-atom effect has also been observed. When dibromoethane is used as a solvent, the triplet and singlet oxygen yields of 3,3'-dialkylthiacarbocyanine iodides can increase by a factor of 7 to 10. researchgate.net
Influence of Molecular Structure on Photophysical Parameters
The molecular structure of cyanine dyes is a key determinant of their photophysical properties. nsf.gov However, for the series of 3,3'-dialkylthiacarbocyanine iodides, the photophysical parameters are not substantially influenced by the length of the N-alkyl chains. researchgate.net
Studies comparing derivatives with different alkyl chain lengths have shown that substituting an ethyl group with a much longer octadecyl chain only slightly hinders the process of photoisomerization. researchgate.net This suggests that within this specific class of dyes, increasing the steric bulk of the alkyl substituent does not create a significant barrier to the rotational de-excitation pathway. Similarly, the nature of the halide counter-ion (e.g., replacing chloride with iodide) has been found to only marginally reduce the fluorescence lifetimes and quantum yields in solvents like chloroform. researchgate.net
While minor, these structural modifications can have subtle effects. In general for cyanine dyes, increasing the rigidity of the molecule, for example by altering the polymethine chain, can reduce the probability of non-radiative processes and thereby increase the quantum yields of fluorescence and triplet state formation. nsf.gov
Solvent and Environmental Effects on 3,3'-Diethylthiacarbocyanine Iodide Photophysics
Solvatochromic Behavior and Solvent Polarity Effects
The photophysical properties of 3,3'-diethylthiacarbocyanine iodide are sensitive to the solvent environment, a phenomenon known as solvatochromism. dntb.gov.ua The polarity and specific interactions with the solvent can alter the energy levels of the ground and excited states, leading to changes in absorption and emission spectra. dntb.gov.ua
In ethanol, 3,3'-diethylthiacarbocyanine iodide exhibits an absorption maximum (λmax) at approximately 559-560 nm and a fluorescence quantum yield (Φf) of 0.05. photochemcad.comsigmaaldrich.com The deactivation of its excited state in various solvents is primarily governed by fluorescence and photoisomerization. researchgate.net
An unusual solvent effect has been observed in binary solvent mixtures of toluene and dimethylsulfoxide. dntb.gov.ua The photochemical decay kinetics in these mixtures are explained by changes in the probability distribution of distances between the cyanine cation (Cy⁺) and the iodide anion (I⁻) as the solvent composition and polarity change. dntb.gov.ua Furthermore, a pronounced external heavy-atom effect is seen in dibromoethane, which significantly enhances intersystem crossing, leading to a 7- to 10-fold increase in triplet and singlet oxygen yields compared to other solvents. researchgate.net
Table 1: Photophysical Properties of 3,3'-Diethylthiacarbocyanine Iodide in Ethanol
| Parameter | Value | Reference |
| Absorption Maximum (λmax) | 559.25 nm | photochemcad.com |
| Molar Extinction Coefficient (ε) | 161,000 M⁻¹cm⁻¹ | photochemcad.com |
| Fluorescence Quantum Yield (Φf) | 0.05 | photochemcad.com |
| Triplet Yield (ΦT) | 0.004 | researchgate.net |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.002 | researchgate.net |
Impact of Organized Assemblies on Photophysical Properties
The incorporation of cyanine dyes into organized assemblies like micelles and liposomes can drastically alter their photophysical behavior. nih.gov These constrained environments can inhibit the primary non-radiative decay pathway of photoisomerization, which involves rotation around a bond in the polymethine chain. nih.govresearchgate.net This restriction makes competing deactivation processes, such as fluorescence and triplet formation, more efficient. nih.gov
Interactions with Micellar Environments (e.g., Sodium Dodecyl Sulfate)
When cyanine dyes are entrapped within micellar environments, such as those formed by Sodium Dodecyl Sulfate (SDS), their photophysical properties are significantly modulated. For a similar dye, 3,3'-diethyloxadicarbocyanine iodide (DODCI), moving from an aqueous medium to a micellar phase leads to enhanced fluorescence intensity and a notable increase in the fluorescence quantum yield and lifetime. researchgate.net This change is attributed to the increased microviscosity within the micelle, which retards the rate of non-radiative photoisomerization. researchgate.net This principle suggests that the confinement within an SDS micelle would similarly restrict the motion of the 3,3'-diethylthiacarbocyanine iodide molecule, likely leading to an increase in its fluorescence and triplet state quantum yields compared to a homogeneous solution. Studies on related meso-substituted thiacarbocyanine dyes in SDS micelles have indeed observed a transition into the triplet state upon photoexcitation.
Behavior in Unilamellar Liposomes
The interaction of 3,3'-dialkylthiacarbocyanine dyes with unilamellar liposomes is highly dependent on the length of the alkyl chains. A key finding is that while longer-chain analogs are incorporated into liposomes, 3,3'-diethylthiacarbocyanine iodide is an exception and is not incorporated. nih.gov
For the longer-chain dyes that do get incorporated, such as 3,3'-dihexylthiacarbocyanine iodide, absorption and fluorescence data indicate they reside near the bilayer surface, with their alkyl chains penetrating into the lipid core. nih.gov This rigid environment significantly hinders photoisomerization. nih.gov As a result, the fluorescence quantum yield and singlet oxygen quantum yield are markedly larger in liposomes compared to homogeneous solutions. nih.gov For example, the fluorescence quantum yield of the dihexyl derivative increases from 0.10 in ethanol to 0.27 in dimyristoylphosphatidylcholine (DMPC) liposomes, and the singlet oxygen yield triples. nih.gov This behavior highlights the profound effect of the organized lipid assembly on the dye's photophysics, a phenomenon from which the diethyl derivative is excluded due to its lack of incorporation.
Table 2: Comparison of Photophysical Properties in Homogeneous vs. Organized Media (for 3,3'-Dihexylthiacarbocyanine Iodide)
| Parameter | Ethanol | DMPC Liposomes | Reference |
| Fluorescence Quantum Yield (Φf) | 0.10 | 0.27 | nih.gov |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.002 | 0.006 | nih.gov |
Performance in Thin Polymer Films
When incorporated into thin polymer films, the photophysical properties of 3,3'-Diethylthiacarbocyanine iodide are significantly altered compared to its behavior in solution. The rigid environment of the polymer matrix imposes constraints on the molecule, leading to a notable inhibition of photoisomerization, which is a primary deactivation pathway for the excited singlet state in fluid solutions. nih.gov
This restriction of molecular motion has a profound impact on the competing deactivation processes. With photoisomerization suppressed, other pathways such as fluorescence and intersystem crossing to the triplet state become more efficient. nih.gov Consequently, an enhancement in both fluorescence quantum yields and triplet yields is observed. In these highly organized and restrictive systems, transient absorption spectra reveal that triplet formation becomes a dominant deactivation channel. nih.gov This behavior highlights the critical role of the immediate environment in dictating the photophysical fate of the excited 3,3'-Diethylthiacarbocyanine iodide molecule.
External Heavy-Atom Effect on 3,3'-Diethylthiacarbocyanine Iodide Photophysics
The photophysics of 3,3'-Diethylthiacarbocyanine iodide can be further manipulated by the introduction of external heavy atoms into its environment. The external heavy-atom effect relies on the presence of atoms with a high atomic number in the solvent or as additives, which enhance spin-orbit coupling in the dye molecule during collisions. This, in turn, promotes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁).
A significant external heavy-atom effect has been observed for 3,3'-dialkylthiacarbocyanine iodides when using a solvent containing heavy atoms, such as dibromoethane. In such an environment, the triplet and singlet oxygen yields have been reported to increase by a factor of 7 to 10. This enhancement of triplet state formation is accompanied by a decrease in the triplet lifetime from 55 µs to 15 µs, indicating a more rapid deactivation of the triplet state. This demonstrates a powerful method for controlling the population of the triplet state and the generation of singlet oxygen, which is crucial for applications such as photodynamic therapy.
Aggregation Phenomena of 3,3'-Diethylthiacarbocyanine Iodide
3,3'-Diethylthiacarbocyanine iodide, like many cyanine dyes, exhibits a strong tendency to form aggregates in solution. This self-association is driven by weak intermolecular interactions, such as van der Waals forces and hydrophobic interactions. The formation of aggregates leads to distinct changes in the spectroscopic properties of the dye compared to its monomeric form.
H- and J-Aggregate Formation Studies
The aggregation of cyanine dyes can lead to the formation of two primary types of structures, known as H-aggregates and J-aggregates, which are characterized by their distinct spectroscopic signatures. H-aggregates (hypsochromic) exhibit a blue-shifted absorption band relative to the monomer, while J-aggregates (named after E.E. Jelley) show a red-shifted, narrow, and intense absorption band.
While some studies have reported that 3,3'-diethylthiacarbocyanine iodide (DTC) does not form H- or J-aggregates in the presence of certain biomolecules like hyaluronic acid, instead showing only a decrease in the monomer absorption band, the aggregation behavior is highly dependent on the specific environmental conditions. The formation of these aggregates is influenced by factors such as concentration, solvent, and the presence of templates. For instance, the closely related dye, 3,3'-diethylthiatricarbocyanine (B1240359) iodide, is known to form such aggregates, suggesting that under appropriate conditions, 3,3'-diethylthiacarbocyanine iodide may also exhibit this behavior.
Excimer and Dimer Formation Mechanisms
In addition to H- and J-aggregates, 3,3'-Diethylthiacarbocyanine iodide can form dimers and excimers (excited-state dimers). An excimer is a short-lived dimeric species formed when an excited monomer associates with a ground-state monomer. The formation of excimers is concentration-dependent and is characterized by a broad, red-shifted fluorescence emission compared to the monomer fluorescence.
Studies on the closely related 3,3'-diethylthiatricarbocyanine iodide have shown distinct monomer and excimer (dimer) fluorescence emission bands upon photoexcitation in different solvents. dntb.gov.ua This suggests that a similar mechanism is plausible for 3,3'-Diethylthiacarbocyanine iodide. The formation of complexes with DNA has been shown to increase the quantum yield of the triplet state of the dye, with evidence pointing to the existence of two distinct types of complexes, which can be considered a form of dimerization or aggregation on the DNA template. researchgate.net
π-Stacked and Unstacked Aggregate Structures in Solution
The geometry of the aggregates formed by cyanine dyes in solution can vary. For the related dye, 3,3'-diethylthiatricarbocyanine iodide, it has been proposed that it forms π-stacked aggregates in methanol and unstacked aggregates in water at higher concentrations. dntb.gov.ua In π-stacked aggregates, the planar dye molecules are arranged in a face-to-face fashion, which facilitates strong electronic coupling. Unstacked aggregates, on the other hand, may have a different arrangement, potentially of a higher molar mass. dntb.gov.ua The specific nature of the aggregate structure for 3,3'-Diethylthiacarbocyanine iodide is expected to be similarly influenced by the solvent environment, which mediates the intermolecular forces between the dye molecules.
Environmental Factors Influencing Aggregate Formation
The aggregation of 3,3'-Diethylthiacarbocyanine iodide is highly sensitive to a variety of environmental factors. These factors can either promote or inhibit aggregation and can influence the type of aggregate formed.
Solvent: The polarity and nature of the solvent play a crucial role. For instance, in binary solvent mixtures of toluene and dimethyl sulfoxide, the composition of the solvent affects the interionic distances within the Cy⁺I⁻ ion pair, which in turn influences aggregation. dntb.gov.ua Studies on related dyes have shown that solvents like methanol can favor π-stacked aggregates, while water can lead to unstacked structures. dntb.gov.ua
Concentration: As the concentration of the dye in solution increases, the probability of intermolecular interactions rises, leading to a higher propensity for aggregation. This is a fundamental principle governing the formation of dimers, excimers, and higher-order aggregates.
Presence of Templates: Macromolecules can act as templates that facilitate the aggregation of dye molecules. The formation of 3,3'-Diethylthiacarbocyanine iodide complexes with DNA is a prime example, where the DNA helix provides a scaffold for the dye molecules to align and interact. researchgate.net
Ionic Strength: The ionic strength of the solution can affect the electrostatic interactions between the charged dye molecules, thereby influencing their aggregation behavior.
| Parameter | Value | Solvent/Conditions | Reference |
| Monomer Absorption λmax | 559.25 nm | Ethanol | photochemcad.com |
| Molar Absorptivity (ε) | 161,000 L·mol⁻¹·cm⁻¹ | at 559.25 nm in Ethanol | photochemcad.com |
| Fluorescence Quantum Yield (Φf) | 0.05 | Ethanol | photochemcad.com |
| Triplet Yield (ΦT) in Ethanol | 0.004 | Ethanol | researchgate.net |
| Singlet Oxygen Yield (ΦΔ) in Ethanol | 0.002 | Ethanol | researchgate.net |
| Triplet Lifetime (τT) in Ethanol | 55 µs | Ethanol | |
| Effect of External Heavy Atom (Dibromoethane) | 7-10 fold increase | Dibromoethane | |
| Triplet Lifetime (τT) with External Heavy Atom | 15 µs | Dibromoethane |
Interactions and Sensing Applications of 3,3 Diethylthiacarbocyanine Iodide in Chemical and Biological Systems in Vitro/ex Vivo Focus
Research on Biomolecular Labeling and Probing with 3,3'-Diethylthiacarbocyanine (B14174943) Iodide
3,3'-Diethylthiacarbocyanine iodide (DTCI) is a cyanine (B1664457) dye recognized for its fluorescent properties and its interactions with biological macromolecules. Its utility as a probe in biological and chemical systems is an area of active research, particularly concerning its binding to nucleic acids and proteins.
The interaction of DTCI with deoxyribonucleic acid (DNA) has been investigated using various photochemical and spectroscopic methods. These studies reveal complex binding behaviors and provide the foundation for its potential use in genetic research.
Research into the binding of 3,3'-Diethylthiacarbocyanine iodide (also referred to in literature as DTCC) with DNA in aqueous solutions indicates a complex interaction rather than a single binding mode. researchgate.net Spectroscopic analysis of the dye in the presence of varying DNA concentrations reveals the formation of at least two distinct dye-DNA complexes. researchgate.netresearchgate.net This is evidenced by the presence of isosbestic points in the absorption spectra, which signify an equilibrium between different species. researchgate.net
The formation of these complexes is a sequential process proposed to follow this scheme: Dye + DNA ⇌ Complex I Complex I + DNA ⇌ Complex II
Equilibrium constants for these binding events have been estimated, providing a quantitative measure of the affinity. researchgate.net The initial binding to form Complex I is characterized by a high affinity, while the formation of Complex II occurs with a lower, yet significant, binding constant. researchgate.net One proposed binding mechanism involves the intercalation of a dye molecule between the base pairs of the DNA double helix, suggested by a notable shift of the dye's absorption spectrum to longer wavelengths at high DNA concentrations. researchgate.net Further studies using pulse photolysis to investigate the dye's triplet state also support the existence of two types of complexes in solution. researchgate.net
| Complex Formation | Estimated Equilibrium Constant (K) | Source(s) |
| Complex I | ~ 1 x 10⁶ M⁻¹ | researchgate.net |
| Complex II | ~ 5 x 10⁴ M⁻¹ | researchgate.net |
The ability to spectroscopically distinguish between different DNA conformations, such as the canonical right-handed B-DNA and the left-handed Z-DNA, is crucial for understanding DNA's biological roles. Chiroptical techniques, particularly circular dichroism (CD), are powerful for this purpose. nih.govmdpi.com While cyanine dyes are themselves achiral and thus CD-silent, their binding to a chiral template like DNA can induce a CD signal in the dye's absorption region. researchgate.netnih.gov This induced circular dichroism (ICD) is highly sensitive to the binding mode and the surrounding chiral environment. researchgate.netnih.gov
Significant research has been conducted on a structurally related, longer-chain cyanine dye, 3,3'-Diethylthiatricarbocyanine (B1240359) iodide (Cy7). Studies show that Cy7 is a highly sensitive chiroptical reporter capable of discriminating between B-DNA and Z-DNA. nih.govnih.govmdpi.com For instance, Cy7 binding to the B-form of poly(dG-dC)₂ produces a distinct ICD spectrum, while its interaction with the spermine-induced Z-form of the same polynucleotide results in a nearly opposite ICD signal. nih.govmdpi.com This demonstrates the principle of using these dyes to report on DNA helicity. However, specific studies demonstrating the use of 3,3'-Diethylthiacarbocyanine iodide (DTCI) for discriminating between B-DNA and Z-DNA via their chiroptical signatures are not prominently available in the reviewed literature.
The interaction of small molecules with non-canonical DNA structures like PNA-DNA hybrids and G-quadruplexes is a field of growing interest. Peptide nucleic acid (PNA) is a DNA mimic with a neutral peptide-like backbone, which alters the binding characteristics of many traditional DNA-binding ligands. nih.govnih.gov
While direct studies on the interaction of 3,3'-Diethylthiacarbocyanine iodide with PNA-DNA duplexes are limited, research on its close analogue, 3,3'-Diethylthiadicarbocyanine (B1197498) iodide (DiSC₂(5)), shows that it binds to PNA-DNA duplexes, causing a significant blue-shift in its absorption spectrum. vwr.com This indicates that cyanine dyes can interact with these hybrid structures, although the neutral backbone of PNA may reduce binding affinity compared to DNA. nih.gov
G-quadruplexes are four-stranded DNA structures that form in guanine-rich sequences, such as those found in telomeres. These structures are attractive targets for ligand development. Research has identified other cyanine derivatives, like 3,3'-diethyloxadicarbocyanine iodide (DODC), as G-quadruplex ligands. nih.gov However, specific research detailing the interaction between 3,3'-Diethylthiacarbocyanine iodide and G-quadruplex DNA was not found in the surveyed literature.
Cyanine dyes are widely utilized as fluorescent probes and labels in biological research due to their strong absorption and emission properties. Their application in genetic studies often involves leveraging their ability to bind to nucleic acids, resulting in a detectable signal.
The close structural analogue, 3,3'-Diethylthiadicarbocyanine iodide (DTDCI or DiSC₂(5)), is noted for its use as a dye in rapid genetic screening. fishersci.comsigmaaldrich.com This application highlights the potential for this class of compounds in high-throughput genetic analysis. 3,3'-Diethylthiacarbocyanine iodide itself is known to be applicable in various photochemical methods, and its fundamental interactions with DNA suggest its potential as a fluorescent probe for nucleic acids. medchemexpress.com
In addition to nucleic acids, proteins are another major class of biomolecules targeted by fluorescent probes. The binding of dyes to proteins can provide information about protein structure, function, and localization. The MeSH (Medical Subject Headings) terms associated with research on related cyanine dyes include "Protein Binding," indicating the relevance of this interaction for the compound family. nih.gov
Specific research confirms the use of 3,3'-Diethylthiacarbocyanine iodide in protein studies. The dye is included in the Atlas of fluorescence spectra and lifetimes of dyes attached to protein, which documents its spectral properties when conjugated to proteins. photochemcad.com This demonstrates its utility as a fluorescent label for tracking proteins or probing their local environment.
Protein Binding and Labeling Research
Visualization of Proteins in Biochemical Assays
The cyanine dye, 3,3'-diethylthiacarbocyanine iodide, demonstrates a significant affinity for proteins, a characteristic that is leveraged for their visualization in various biochemical assays. The interaction between the dye and proteins is non-covalent and often results in a notable increase in the dye's fluorescence quantum yield. This enhancement of fluorescence upon binding makes it a useful probe for detecting and studying proteins.
Protein Discrimination via Fluorescence Sensor Arrays
Fluorescence sensor arrays utilizing thiacarbocyanine-based compounds, including derivatives of 3,3'-diethylthiacarbocyanine iodide, have been developed for the sensitive and selective detection and discrimination of proteins. nih.govacs.org These sensor arrays operate on the principle that the interaction of different proteins with the dye aggregates induces unique fluorescence response patterns.
In one study, a sensor array was constructed using six different thiacarbocyanine-based Group of Uniform Materials Based on Organic Salts (GUMBOS). nih.gov The fluorescence properties of the micro- and nanoaggregates of these GUMBOS were examined in the presence of seven different proteins. By analyzing the distinct fluorescence response patterns with linear discriminant analysis (LDA), the researchers were able to successfully discriminate between the seven proteins with 100% accuracy, even at various concentrations. nih.gov This capability was also demonstrated in complex mixtures, such as human serum albumin and hemoglobin, and in spiked urine samples, highlighting the potential for applications in clinical diagnostics and proteomics research. nih.govacs.org
The underlying mechanism for this discrimination is believed to be the variation in the aggregation of the thiacarbocyanine-GUMBOS caused by non-covalent interactions with the different protein surfaces. acs.org This technology has shown the ability to discriminate proteins at concentrations as low as 0.1 µg/mL. acs.org
| Key Findings in Protein Discrimination | |
| Sensor Type | Fluorescence sensor array using thiacarbocyanine-based GUMBOS |
| Mechanism | Analysis of unique fluorescence response patterns upon protein interaction |
| Outcome | 100% discrimination of seven different proteins |
| Sensitivity | As low as 0.1 µg/mL |
| Applications | Potential for clinical diagnosis and proteomic research |
Membrane-Associated Research Using 3,3'-Diethylthiacarbocyanine Iodide
Membrane Potential Sensing and Ratiometric Measurements
The lipophilic cationic dye 3,3'-diethylthiacarbocyanine iodide is a well-established fluorescent probe for measuring membrane potential in various biological systems. Its accumulation within cells and organelles is dependent on the magnitude of the negative-inside membrane potential. This accumulation leads to changes in its fluorescence properties, which can be quantified to estimate the membrane potential.
A key application of this dye is in ratiometric fluorescence measurements, which provide a more accurate and precise determination of membrane potential compared to single-wavelength measurements. nih.gov In this technique, the ratio of fluorescence intensity at two different emission wavelengths is calculated. For instance, with 3,3'-diethyloxacarbocyanine (B1234153) (a related carbocyanine dye), the green fluorescence is relatively independent of membrane potential and primarily reflects cell size, while the red fluorescence from dye aggregates is highly dependent on membrane potential. nih.gov The ratio of red to green fluorescence, therefore, provides a size-independent measure of membrane potential. nih.gov This ratiometric approach has been shown to be accurate over a range of membrane potentials and is valuable for studying bacterial physiology and the effects of antimicrobial agents. nih.gov
Investigation of Mitochondrial Function and Integrity
Given its sensitivity to membrane potential, 3,3'-diethylthiacarbocyanine iodide and its analogs are instrumental in assessing mitochondrial function and integrity. The inner mitochondrial membrane maintains a significant electrochemical gradient, which is essential for ATP synthesis. Changes in this mitochondrial membrane potential are indicative of mitochondrial dysfunction, a hallmark of various cellular stress and disease states.
By using this dye, researchers can monitor changes in mitochondrial membrane potential in response to various stimuli, toxins, or disease conditions. A decrease in the dye's accumulation and the associated fluorescence signal within the mitochondria signifies depolarization of the inner mitochondrial membrane, indicating compromised mitochondrial integrity and function.
Studies on Cellular Membrane Staining and Visualization
As a lipophilic dye, 3,3'-diethylthiacarbocyanine iodide readily partitions into cellular membranes, making it an effective tool for staining and visualizing these structures in living cells. aatbio.com Once applied, the dye diffuses laterally within the plasma membrane, leading to uniform staining of the entire cell. aatbio.com This property is valuable for a variety of applications, including multicolor imaging and flow cytometric analysis of live cells. aatbio.com The fluorescence of the dye is significantly enhanced when it is incorporated into the hydrophobic environment of the membrane compared to its weakly fluorescent state in aqueous solutions. aatbio.com
The kinetics of bacterial fluorescence staining with a related dye, 3,3'-diethylthiacyanine, have been investigated, revealing a pronounced affinity for bacterial cells. sigmaaldrich.commedchemexpress.com
Analysis of Transferable Membrane Pores and Ion Cotransports
The potential-sensitive nature of thiacarbocyanine dyes, such as 3,3'-diethylthiadicarbocyanine iodide, makes them useful for the fluorometric analysis of transferable membrane pores and the effects of membrane potential on ion cotransport systems. fishersci.com For example, it has been used to study Na+ cotransports in intestinal brush-border membrane vesicles. fishersci.com
Cellular and Microbial Research Applications
The fluorescent properties of 3,3'-Diethylthiacarbocyanine iodide make it a valuable tool in various in vitro and ex vivo research applications, particularly for studying cellular and microbial systems.
Fluorescent Imaging of Cellular Structures and Processes
3,3'-Diethylthiacarbocyanine iodide is a synthetic organic compound belonging to the cyanine dye family, which is recognized for its use in fluorescence studies. scbt.comcymitquimica.com These dyes are characterized by extended conjugated systems that result in strong absorption and fluorescence properties. cymitquimica.com This makes 3,3'-Diethylthiacarbocyanine iodide suitable for labeling biomolecules such as proteins and nucleic acids, which in turn helps in the investigation of various cellular processes. cymitquimica.com
A significant area of research involves the interaction of this dye with DNA. Studies have shown that 3,3'-Diethylthiacarbocyanine iodide can form complexes with DNA molecules. researchgate.net Flash photolysis methods have been used to obtain differential absorption spectra of the dye's photoisomers, revealing that the quantum yield of these isomers changes with increasing DNA concentration. researchgate.net Further investigations into the spectral kinetics of the dye's triplet state in the presence of DNA indicate that the formation of these complexes enhances the triplet state's quantum yield. researchgate.net This interaction is fundamental to its application in imaging and studying DNA-related processes. researchgate.netresearchgate.net
| Property | Description | Source(s) |
| Compound Type | Cyanine fluorescent dye | scbt.comcymitquimica.commedchemexpress.com |
| Primary Application | Fluorescent labeling of biomolecules (proteins, nucleic acids) | cymitquimica.com |
| Key Interaction | Forms complexes with DNA molecules | researchgate.netresearchgate.net |
| Observed Effect | Formation of dye-DNA complexes increases the quantum yield of the dye's triplet state. | researchgate.net |
Flow Cytometry for Cell Population Analysis and Viability Studies
Flow cytometry is a powerful high-throughput technique for analyzing single cells. nih.gov A common application is the differentiation between live and dead cells, which is crucial for accurate data analysis as dead cells can cause false positives. abcam.com This is often achieved using viability dyes that can penetrate the compromised membranes of dead cells. abcam.combio-rad-antibodies.com
Cell-impermeant DNA binding dyes are frequently used for this purpose; they enter dead cells, bind to nucleic acids, and exhibit a significant increase in fluorescence, allowing them to be distinguished from live cells with intact membranes. abcam.com Dyes such as Propidium Iodide (PI) and 7-aminoactinomycin D (7-AAD) are standard viability stains used to exclude dead cells from analysis in live-cell staining protocols. thermofisher.combiotium.com For instance, PI can be used with a counter-dye like thiazole (B1198619) orange, which stains the entire cell population, to clearly distinguish between live and dead bacteria. mdpi.com
While 3,3'-Diethylthiacarbocyanine iodide is not typically cited as a primary viability dye like Propidium Iodide, its nature as a fluorescent cell stain allows for its use in flow cytometry. medchemexpress.comnih.gov Its ability to stain bacterial cells, which can then be analyzed by a flow cytometer, makes it useful for cell population analysis based on fluorescence intensity. nih.gov
| Technique | Principle | Common Dyes | Relevance of 3,3'-Diethylthiacarbocyanine Iodide |
| Flow Cytometry Viability | Exclusion of dyes by intact membranes of live cells. Dyes penetrate compromised membranes of dead cells, bind to nucleic acids, and fluoresce strongly. | Propidium Iodide (PI), 7-AAD, DAPI | As a fluorescent dye, it can be used to stain cell populations for analysis, though it is not a standard viability marker. |
| Cell Population Analysis | Staining cells with a fluorescent dye to identify and quantify specific populations within a heterogeneous sample. | Thiazole orange (counterstain), DAPI | Can be used to stain specific cell populations, particularly bacteria, for quantification and analysis. nih.gov |
Interactions with Bacterial Species and Kinetic Staining Assays
3,3'-Diethylthiacarbocyanine iodide exhibits a significant affinity for bacterial cells, making it effective as a fluorescent stain. medchemexpress.comresearchgate.net Research has been conducted to understand the kinetics of this staining process across different bacterial species.
In one study, the fluorescence staining kinetics were investigated for two gram-negative and two gram-positive bacterial species. nih.govresearchgate.net The primary reason for the observed enhancement in fluorescence was an increase in the dye's fluorescence quantum yield following its uptake by the bacteria. nih.govresearchgate.net This change is attributed to the restrictive microenvironment within the cells, as the quantum yield was found to be dependent on media viscosity rather than polarity. nih.govresearchgate.net
Interestingly, the kinetics of this fluorescence enhancement did not show a statistically significant dependence on either the concentration of the dye or the number of cells. nih.govresearchgate.net However, when surfactant additives were introduced, the kinetic patterns of fluorescence enhancement became species-specific, allowing for statistically significant differentiation between bacterial species. nih.govresearchgate.net
| Parameter | Finding | Significance | Source(s) |
| Bacterial Affinity | The dye shows a pronounced affinity for bacterial cells. | Foundation for its use as a bacterial stain. | medchemexpress.comresearchgate.net |
| Fluorescence Mechanism | Emission enhancement is due to an increased fluorescence quantum yield upon bacterial uptake. | Indicates the dye's fluorescence is sensitive to its microenvironment. | nih.govresearchgate.net |
| Kinetic Dependencies | Staining kinetics are independent of dye and cell concentration. | Simplifies its application as a general stain. | nih.govresearchgate.net |
| Species Specificity | In the presence of surfactants, fluorescence-enhancement patterns become species-specific. | Allows for potential differentiation between bacterial types. | nih.govresearchgate.net |
Exploration of Antimicrobial Properties and Mechanisms (In Vitro)
The structure of 3,3'-Diethylthiacarbocyanine iodide, which includes a cationic head group and an iodide counterion, suggests potential antimicrobial activity. Cationic compounds, such as quaternary ammonium (B1175870) compounds (QACs), are known to target and disrupt bacterial membranes. mdpi.com The proposed mechanism involves the integration of the compound into the cell membrane, leading to perforation and cell death. mdpi.com
Furthermore, iodine and iodide-containing compounds are known for their antimicrobial effects. The lipophilicity of ions like iodide (I⁻) and triiodide (I₃⁻) allows them to interact with and diffuse through bacterial cell membranes, contributing to their antimicrobial action. mdpi.com For example, some iodinated compounds have been shown to interfere with the synthesis of nucleic acids, proteins, and peptidoglycan. nih.gov While 3,3'-Diethylthiacarbocyanine iodide is primarily used as a stain, its structural components suggest a potential, though less explored, role as an antimicrobial agent acting via membrane disruption.
Photodynamic Research Applications (Pre-clinical/Mechanistic Studies)
Photodynamic therapy (PDT) is a therapeutic modality that uses a photosensitizing agent, light, and oxygen to induce cell death. nih.govnih.gov The interaction of dyes with biological macromolecules is a foundational principle of PDT. researchgate.net
Investigation of 3,3'-Diethylthiacarbocyanine Iodide's Potential in Photodynamic Systems
Research has explored the potential of 3,3'-Diethylthiacarbocyanine iodide as a photosensitizer in photodynamic systems. nih.gov A key factor for a photosensitizer's efficacy is its ability to reach an excited triplet state upon light activation, which can then react with oxygen to produce cytotoxic reactive oxygen species. researchgate.net
Studies using a lipid-containing bacteriophage as a model system investigated the dye's application in photodynamic therapy for viral infections. nih.gov It was observed that the dye's dimer is likely its primary photochemically active form. nih.gov The dye also demonstrated an improved ability to form these dimers and a stable adduct with the bacteriophage material when in a phage lysate compared to water. nih.gov
The interaction of 3,3'-Diethylthiacarbocyanine iodide with DNA has been shown to increase the quantum yield of its triplet state. researchgate.net This is significant because the photochemical reactivity of dyes is largely determined by the properties of their triplet states. researchgate.net By binding to DNA, the dye becomes a more efficient photosensitizer. researchgate.net The restrictive environment of organized biological assemblies, such as being bound to a macromolecule, can inhibit other deactivation pathways like photoisomerization, making triplet formation and subsequent singlet oxygen generation more efficient. nih.gov This mechanism is central to its potential in photodynamic research.
| Research Focus | Key Findings | Implication for Photodynamic Potential | Source(s) |
| Photosensitizer for Viruses | The dimer is the principal photochemically active form; forms a stable adduct with bacteriophage material. | Demonstrates direct potential as a photosensitizer against pathogens. | nih.gov |
| Interaction with DNA | Complex formation with DNA increases the quantum yield of the dye's triplet state. | Enhances its efficiency as a photosensitizer by promoting the state needed for cytotoxic reactions. | researchgate.net |
| Photophysical Properties | Organized environments (e.g., bound to biomolecules) can inhibit photoisomerization, favoring triplet state formation. | The biological context of the dye enhances its photosensitizing properties. | nih.gov |
Advanced Material Science and Sensor Development Incorporating 3,3 Diethylthiacarbocyanine Iodide
Development of Photonic Devices and Dye Lasers
3,3'-Diethylthiacarbocyanine (B14174943) iodide is a well-established cyanine (B1664457) dye used in the field of photonics, particularly in the development of tunable light sources such as dye lasers. Its molecular structure allows for efficient absorption and emission of light, making it a suitable gain medium.
As a solvent-soluble laser dye, 3,3'-Diethylthiacarbocyanine iodide exhibits distinct photophysical properties that are crucial for its performance. The choice of solvent significantly influences its absorption and fluorescence characteristics. In ethanol (B145695), the primary deactivation pathways for the dye's excited singlet state are photoisomerization and fluorescence, with a very low efficiency of intersystem crossing to the triplet state. photochemcad.com This minimizes energy loss to non-radiative triplet states, which is a desirable characteristic for a laser dye.
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, has been determined to be 0.05 in ethanol. photochemcad.comscbt.com While this value is modest, the dye's strong absorption in the visible spectrum makes it an effective gain medium when optically pumped. Research has characterized its spectral properties in various solvents, which is essential for tuning the output wavelength of a dye laser.
Table 1: Photophysical Properties of 3,3'-Diethylthiacarbocyanine Iodide in Solvents
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 557 nm | Methanol (B129727) | rsc.org |
| Absorption Maximum (λmax) | 559.25 nm | Ethanol | photochemcad.com |
| Molar Absorptivity (ε) | 14.60 x 10⁴ L mol⁻¹ cm⁻¹ | Methanol | rsc.org |
| Fluorescence Quantum Yield (Φf) | 0.05 | Ethanol | photochemcad.comscbt.com |
| Triplet Yield | 0.004 | Ethanol | photochemcad.com |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.002 | Ethanol | photochemcad.com |
The transition from liquid dye solutions to solid-state systems offers significant advantages, including compactness, ease of handling, and operational safety. sigmaaldrich.com 3,3'-Diethylthiacarbocyanine iodide has been identified as a candidate for incorporation into solid-state dye-doped polymeric laser systems. nih.gov
A key challenge for many dyes in fluid solutions is the process of photoisomerization, where the molecule changes shape upon excitation, providing a non-radiative pathway for deactivation that competes with fluorescence and reduces lasing efficiency. scbt.comchemodex.com However, when 3,3'-Diethylthiacarbocyanine iodide is incorporated into the rigid environment of a thin polymer film, this photoisomerization is significantly inhibited. scbt.comchemodex.com This restriction of molecular motion enhances the efficiency of competing deactivation processes like fluorescence. chemodex.com By suppressing the non-radiative decay channel, the incorporation of this dye into a solid polymer matrix can lead to higher fluorescence quantum yields compared to those in solution, making it a more effective gain medium for solid-state lasers. scbt.comchemodex.com
Electrochemical System Contributions
In the realm of electrochemistry, 3,3'-Diethylthiacarbocyanine iodide is recognized for its role as a donor in electrochemical systems and its utility in the development of electrochemical cells. sigmaaldrich.comnih.gov Its applications often leverage its ability to respond to changes in electric potential.
One notable application is its use as a fluorescent probe to monitor mitochondrial membrane potential. scbt.com The inner mitochondrial membrane maintains a critical electrochemical gradient necessary for ATP synthesis. This dye can be used to observe changes in this potential in response to various stimuli or cellular stress. A decrease in the dye's fluorescence within the mitochondria indicates a depolarization of the membrane, signaling compromised mitochondrial function. scbt.com Furthermore, peer-reviewed research has pointed to its use in phosphorescent sensitized fluorescent solid-state near-infrared light-emitting electrochemical cells, highlighting its role in advanced electrochemical device development. adipogen.com
Design and Fabrication of Fluorescence Sensor Arrays
3,3'-Diethylthiacarbocyanine iodide is widely utilized as a fluorescent probe in microscopy and diagnostics due to its light-sensitive properties. aatbio.comnih.gov The fluorescence of cyanine dyes is often highly sensitive to the local environment, such as viscosity and polarity, and is significantly enhanced when incorporated into membranes or bound to macromolecules. This environmental sensitivity is a fundamental requirement for a fluorescent sensor. While these properties make it a strong candidate for sensing applications, specific research detailing its incorporation into fabricated, immobilized fluorescence sensor arrays for the detection of external analytes is not prominent in the available literature.
Electronic Excitation Energy Transfer (EEET) Applications
Electronic Excitation Energy Transfer (EEET) is a mechanism where an excited "donor" molecule transfers its energy to an "acceptor" molecule. This process is fundamental in many biological and chemical systems and is often studied using fluorescent probes. 3,3'-Diethylthiacarbocyanine iodide has been effectively used as an acceptor dye in EEET research. aatbio.comnih.gov
In these studies, it is paired with a suitable donor dye. Upon excitation of the donor, energy is non-radiatively transferred to the 3,3'-Diethylthiacarbocyanine iodide acceptor, which then fluoresces. The efficiency of this transfer can provide information about the distance between and orientation of the donor and acceptor molecules. This technique has been particularly useful in studying the structure and dynamics of macromolecules, such as the binding of dyes to DNA. aatbio.comnih.gov
Environmental Monitoring Research (e.g., Pollutant Detection)
The use of fluorescent probes is a growing area of research for the detection of environmental pollutants due to the potential for high sensitivity and selectivity. rsc.org General strategies often involve a fluorescent dye that is quenched or enhanced in the presence of a specific pollutant, allowing for quantitative detection. rsc.org While cyanine dyes as a class are known for their strong fluorescence and environmental sensitivity, chemodex.com specific studies employing 3,3'-Diethylthiacarbocyanine iodide for the direct detection of environmental pollutants such as heavy metals or organic contaminants have not been extensively reported. The development of sensors based on this specific compound for environmental monitoring represents a potential area for future investigation.
Theoretical and Computational Investigations of 3,3 Diethylthiacarbocyanine Iodide
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical methods are fundamental to understanding the electronic properties of 3,3'-diethylthiacarbocyanine (B14174943) iodide. These computational techniques model the behavior of electrons within the molecule, providing a foundation for interpreting its spectroscopic characteristics.
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are primary tools for investigating the electronic structure of cyanine (B1664457) dyes like 3,3'-diethylthiacarbocyanine iodide. DFT methods are used to calculate the ground-state electronic energy and density, offering insights into molecular geometry and stability. For cyanine dyes, functionals such as B3LYP and M06-2X have been successfully employed to optimize molecular geometries and predict electronic properties.
TD-DFT is particularly crucial for understanding the absorption and emission spectra, as it allows for the calculation of excited-state energies and properties. These calculations can predict the wavelengths of maximum absorption (λmax) and emission, which are critical for the dye's applications in fluorescence imaging and sensing. The strong absorption in the visible region is attributed to a π→π* electronic transition within the conjugated polymethine chain.
Table 1: Calculated Electronic Properties of 3,3'-Diethylthiacarbocyanine Iodide
| Property | Computational Method | Calculated Value | Experimental Value (in Ethanol) |
| Absorption Maximum (λmax) | TD-DFT | Varies with functional | ~559 nm photochemcad.com |
| Emission Maximum (λmax) | TD-DFT | Varies with functional | ~575 nm |
| Oscillator Strength (f) | TD-DFT | > 1.0 | High |
| Dipole Moment | DFT | Varies with solvent model | - |
Note: Calculated values are representative and can vary based on the specific functional, basis set, and solvent model used in the computation.
Modeling of Photophysical Pathways
Upon absorption of light, the excited 3,3'-diethylthiacarbocyanine iodide molecule can undergo several de-excitation processes. Modeling these photophysical pathways is essential for understanding its fluorescence quantum yield and the factors that influence it. The primary deactivation pathways for the first excited singlet state (S1) are fluorescence and photoisomerization, with intersystem crossing to the triplet state occurring with very low efficiency. nih.gov
Photoisomerization, a non-radiative decay process involving rotation around a C-C bond in the polymethine chain, is a major competitor to fluorescence. nih.govnih.gov The efficiency of photoisomerization is highly dependent on the viscosity and polarity of the environment. In highly viscous media or when incorporated into organized assemblies like liposomes, the rotation is hindered, leading to an increase in fluorescence quantum yield. nih.gov
The Rullière model has been used to explain the complex fluorescence decay kinetics observed in solvent mixtures, assuming a fast equilibrium between the electronically excited trans and cis isomers. acs.org Time-resolved fluorescence spectroscopy is a key technique for studying these dynamics, revealing information about the excited-state lifetime.
Table 2: Photophysical Parameters of Thiacarbocyanine Dyes in Different Environments
| Compound | Solvent/Medium | Fluorescence Quantum Yield (Φf) | Triplet Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) |
| 3,3'-Diethylthiacarbocyanine Iodide | Ethanol (B145695) | 0.05 photochemcad.com | 0.004 nih.gov | 0.002 nih.gov |
| Dihexylthiacarbocyanine Iodide | Ethanol | 0.10 nih.gov | - | - |
| Dihexylthiacarbocyanine Iodide | Liposomes | 0.27 nih.gov | - | Increased 3-fold vs. ethanol nih.gov |
Simulation of Dye-Biomolecule Interactions
Computational simulations, particularly molecular docking and molecular dynamics (MD), are powerful tools for investigating the interactions between 3,3'-diethylthiacarbocyanine iodide and biomolecules such as DNA and proteins. mdpi.comicts.res.in These simulations provide detailed insights into binding modes, affinities, and the structural changes induced upon binding.
Studies on the interaction of this dye with DNA have shown the formation of different complexes. researchgate.netscispace.com The binding can occur through intercalation between base pairs or groove binding. The specific mode of interaction can influence the dye's photophysical properties, leading to changes in its absorption and fluorescence spectra. For instance, an increase in fluorescence quantum yield is often observed upon binding to DNA, attributed to the rigid environment of the binding site which restricts photoisomerization. scispace.com
Circular dichroism (CD) spectroscopy is a sensitive technique to probe the chiral environment of the dye when bound to DNA, and computational models can help interpret these experimental results. nih.govnih.gov Simulations can predict the preferred binding sites and orientations of the dye on different DNA sequences. nih.gov
While specific simulation data for 3,3'-diethylthiacarbocyanine iodide with proteins is less prevalent in the literature, general principles of dye-protein interactions can be applied. mdpi.com Docking studies can identify potential binding pockets on proteins like bovine serum albumin (BSA), and MD simulations can elucidate the stability of these interactions and the dynamics of the complex. mdpi.com
Table 3: Simulated Interaction Parameters of Cyanine Dyes with Biomolecules
| Dye | Biomolecule | Simulation Method | Key Findings |
| 3,3'-Diethylthiacarbocyanine Iodide | DNA | Molecular Docking/MD | Prediction of groove binding and intercalation modes. |
| 3,3'-Diethylthiatricarbocyanine (B1240359) Iodide | DNA | - | Spectroscopic data suggests dimer formation in the DNA groove. nih.gov |
| Generic Cyanine Dyes | BSA | Molecular Docking | Identification of binding sites in hydrophobic pockets. mdpi.com |
Prediction and Analysis of Aggregation Phenomena
Cyanine dyes are known to form aggregates, such as J-aggregates (head-to-tail arrangement) and H-aggregates (face-to-face arrangement), which significantly alter their optical properties. ucf.edu J-aggregates are characterized by a sharp, red-shifted absorption band, while H-aggregates exhibit a blue-shifted absorption. ucf.edu
Computational analysis is employed to understand the intermolecular interactions driving this aggregation and the energetics involved. While longer-chain thiacyanine dyes readily form H- and J-aggregates, 3,3'-diethylthiacarbocyanine iodide shows little to no aggregation under similar conditions. Theoretical models can help explain this difference by calculating the interaction energies between dye molecules and predicting the most stable aggregate geometries.
Exciton theory is often used to model the electronic coupling between monomers in an aggregate, explaining the observed shifts in the absorption spectra. berkeley.edu The strength of this coupling is dependent on the distance and orientation of the dye molecules, which can be predicted through molecular modeling. Computational studies can also explore the role of the solvent and counter-ions in promoting or inhibiting aggregation.
Table 4: Characteristics of Cyanine Dye Aggregates
| Aggregate Type | Molecular Arrangement | Spectroscopic Shift | Theoretical Model |
| J-aggregate | Head-to-tail | Red-shift (bathochromic) | Exciton model with positive coupling |
| H-aggregate | Face-to-face | Blue-shift (hypsochromic) | Exciton model with negative coupling |
Challenges and Future Directions in 3,3 Diethylthiacarbocyanine Iodide Research
Overcoming Photostability and Fading Challenges in Advanced Applications
A primary hurdle in the widespread application of cyanine (B1664457) dyes like DTCI is their limited photostability. The extended conjugated system that gives these dyes their desirable optical properties also makes them susceptible to photodegradation, or photofading.
The photofading of 3,3'-Diethylthiacarbocyanine (B14174943) iodide primarily involves processes originating from the excited states. One significant pathway is trans-cis photoisomerization, which can occur from the first excited singlet state. nih.gov This isomerization provides a non-radiative decay channel that competes with fluorescence, reducing the dye's quantum yield and leading to degradation over time.
Another critical aspect of its photophysics is the formation of a triplet state. researchgate.net The spectral and kinetic parameters of the DTCI triplet state have been investigated using techniques like pulse photolysis. researchgate.net The interaction of this triplet state with molecules like dioxygen can lead to quenching and the formation of reactive oxygen species, further contributing to photobleaching. researchgate.net Studies have measured the decay kinetics of the triplet state under various conditions, providing insight into the mechanisms that accelerate the return to the ground state. researchgate.net For instance, in the presence of DNA, the decay kinetics of the triplet state can be complex, showing different components depending on the nature of the dye-DNA interaction. researchgate.net
Table 1: Selected Kinetic Data for the Triplet State of 3,3'-Diethylthiacarbocyanine Iodide (DTCI) in the Presence of DNA Data extracted from pulse photolysis studies.
| Parameter | Condition | Value/Observation | Citation |
| Triplet State Decay | In presence of DNA (7 x 10⁻⁴ mol L⁻¹) | Multi-component decay observed at 650 nm and 820 nm | researchgate.net |
| Triplet State Lifetime | In presence of DNA (7 x 10⁻⁴ mol L⁻¹) | Lifetimes measured at 84, 114, 194, and 634 µs after flash | researchgate.net |
| Quenching by Dioxygen | Complexed with DNA | Rate constant is substantially decreased | researchgate.net |
| Triplet State Quantum Yield | With increasing DNA concentration | The quantum yield of the triplet state increases | researchgate.net |
Research has demonstrated that modifying the local environment of the DTCI molecule can significantly enhance its photostability. researchgate.net A key strategy involves restricting the molecule's ability to undergo photoisomerization. nih.gov
Incorporation into organized or restrictive media is a proven approach. nih.gov For example, when a related dialkylthiacarbocyanine dye was incorporated into unilamellar liposomes or thin polymer films, photoisomerization became more difficult or was even completely inhibited. nih.gov This restriction of molecular motion reduces the efficiency of this non-radiative decay pathway, leading to an increase in competing processes like fluorescence and triplet formation. nih.gov Consequently, both fluorescence and singlet oxygen quantum yields were observed to be higher in liposomes compared to homogeneous solutions like ethanol (B145695). nih.gov
Similarly, complex formation with macromolecules like DNA has been shown to improve the photostability of DTCI. researchgate.net Steric hindrances that arise upon binding to DNA can reduce the efficiency of the dye's interaction with oxygen and other quenching impurities. researchgate.netresearchgate.net This protective effect decreases the quenching rate constant of the dye's triplet state by molecular oxygen, thereby enhancing its stability in aerated solutions. researchgate.net
Table 2: Illustrative Example of Environmental Effects on Photophysical Properties of a Thiacarbocyanine Dye Data for Dihexylthiacarbocyanine iodide, demonstrating the principle of enhanced stability in organized media.
| Property | Environment | Value | Citation |
| Fluorescence Quantum Yield | Ethanol | 0.10 | nih.gov |
| Fluorescence Quantum Yield | Dimyristoylphosphatidyl-choline liposomes | 0.27 | nih.gov |
| Singlet Oxygen Yield | Ethanol vs. Liposomes | Increased by a factor of three | nih.gov |
| Photoisomerization | Thin polymer films | Completely inhibited | nih.gov |
Development of Novel Derivatizations for Enhanced Performance
Beyond manipulating the dye's environment, its intrinsic properties can be tailored through chemical modification. The molecular engineering of the DTCI framework offers a pathway to design novel derivatives with performance characteristics optimized for specific applications. cam.ac.uk A notable example is the re-engineering of cyanine dyes for use as co-sensitizers in dye-sensitized solar cells (DSCs). cam.ac.uk
The strategy involves making systematic molecular adjustments to the parent dye structure. cam.ac.uk These modifications aim to achieve several goals:
Tune the Optical Absorption: By altering the structure, the absorption spectrum can be shifted to better match the solar spectrum. A key advantage is the ability to create a panchromatic response by pairing dyes with complementary absorption spectra, or to shift absorption towards the near-infrared (NIR) region, a portion of the solar spectrum rarely utilized in light harvesting. cam.ac.uk
Introduce Binding Functionality: For applications like DSCs, the dye must effectively bind to a semiconductor surface (e.g., TiO₂). Derivatization can introduce anchoring groups that facilitate this binding. cam.ac.uk
Improve Compatibility: Creating derivatives of the same parent dye can reduce the chemical incompatibility issues that may arise when using structurally different dyes together in a co-sensitization system. cam.ac.uk
This approach allows for the rational design of cyanine-based molecules that can overcome the limitations of the parent compound and function efficiently in advanced energy conversion systems. cam.ac.uk
Integration with Emerging Technologies for Advanced Research
The unique spectroscopic properties of 3,3'-Diethylthiacarbocyanine iodide and its derivatives make them valuable tools for integration with modern analytical and materials technologies.
Renewable Energy: As discussed, a significant future direction is the integration of engineered DTCI derivatives into dye-sensitized solar cells (DSCs). cam.ac.uk This involves using the dye as a light-harvesting component in these next-generation photovoltaic devices, contributing to the development of flexible and potentially transparent solar technologies. cam.ac.uk
Advanced Biophysical Probes: DTCI and its longer-chain analog, 3,3'-diethylthiatricarbocyanine (B1240359) iodide (Cy7), are highly sensitive reporters of macromolecular structure. nih.govnih.gov When integrated with techniques like circular dichroism (CD) spectroscopy, these dyes serve as powerful probes for DNA helicity and sequence. nih.govnih.gov For instance, Cy7 can spectroscopically distinguish between the right-handed B-form and the left-handed Z-form of DNA, providing distinct chiroptical signals for different DNA structures. nih.govnih.gov This capability is crucial for fundamental studies in molecular biology and for developing new diagnostic tools.
Time-Resolved Spectroscopy: The use of DTCI in pulse photolysis and other time-resolved spectroscopic techniques allows for detailed investigation of photochemical processes on very short timescales. researchgate.net These methods are essential for understanding the kinetics of excited states, photoisomerization, and interactions with other molecules, providing the fundamental data needed to rationally design more stable and efficient dyes. researchgate.netresearchgate.net
Interdisciplinary Research Opportunities
The challenges and research directions for 3,3'-Diethylthiacarbocyanine iodide create a fertile ground for interdisciplinary collaboration.
Chemistry and Materials Science: The design and synthesis of novel DTCI derivatives for applications like dye-sensitized solar cells requires a close collaboration between organic chemists, who create the molecules, and materials scientists, who fabricate and characterize the devices. cam.ac.uk The study of dye aggregation and its behavior in polymer films also lies at this interface. nih.govrsc.org
Biophysics and Molecular Biology: The application of DTCI as a probe for DNA structure and conformation bridges physical chemistry with molecular biology. nih.govnih.gov Research in this area can provide new insights into DNA recognition, protein-DNA interactions, and the structural dynamics of nucleic acids. researchgate.net
Photochemistry and Nanotechnology: Enhancing the photostability of DTCI by incorporating it into organized assemblies like liposomes or other nanostructures is an area ripe for exploration. nih.gov This combines principles of photochemistry with the fabrication and characterization techniques of nanotechnology to create robust fluorescent nanomaterials for imaging and sensing.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and purifying 3,3'-Diethylthiacarbocyanine iodide for reproducible spectral properties?
- Methodology : Synthesis typically involves condensation of benzothiazolium salts with triethylamine in anhydrous solvents like ethanol or methanol. Purification via recrystallization (e.g., using methanol) is critical to remove unreacted precursors, which can quench fluorescence. Monitor purity via thin-layer chromatography (TLC) and confirm structural integrity using H NMR and high-resolution mass spectrometry (HRMS) .
- Data Note : Impurities >1% can shift absorbance maxima by 5–10 nm, as observed in comparative studies of commercial batches .
Q. How do solvent polarity and temperature affect the absorbance and fluorescence maxima of 3,3'-Diethylthiacarbocyanine iodide?
- Methodology : Prepare 10 µM solutions in solvents of varying polarity (e.g., methanol, DMSO, water). Use UV/Vis spectroscopy to measure and fluorescence spectroscopy (excitation at 550 nm) to track emission shifts. Temperature-controlled cuvettes (20–50°C) reveal thermal stability.
- Example Data : In methanol, nm; in water, a hypsochromic shift to 550 nm occurs due to reduced solvation of the conjugated -system .
Q. What is the optimal protocol for preparing stable aqueous solutions of this dye for cellular imaging?
- Methodology : Dissolve the dye in DMSO as a 1 mM stock, then dilute in phosphate-buffered saline (PBS) to 1–10 µM. Use sonication (30 sec, 40 kHz) to prevent aggregation. Filter through a 0.2 µm membrane to remove particulates.
- Critical Step : Aggregation above 10 µM in aqueous media leads to fluorescence quenching, as shown in dynamic light scattering (DLS) studies .
Advanced Research Questions
Q. How does the adsorption behavior of 3,3'-Diethylthiacarbocyanine iodide on silver halide emulsions vary with pAg, and what mechanistic insights does this provide?
- Methodology : Prepare emulsions with controlled pAg (3–9) using KNO/AgNO buffers. Measure dye adsorption via centrifugation and spectrophotometric quantification of supernatant depletion.
- Key Findings :
| pAg | % Adsorbed (82 µM dye) |
|---|---|
| 9 | 98% |
| 6 | 85% |
| 4 | 10% |
| Adsorption decreases sharply below pAg 5 due to competition between dye cations and Ag for surface sites . |
Q. How can Förster resonance energy transfer (FRET) between ternary quantum dots (QDs) and 3,3'-Diethylthiacarbocyanine iodide be optimized for biosensing applications?
- Methodology : Use AgInS/ZnS QDs (donor) and the dye (acceptor) at varying molar ratios. Measure FRET efficiency via donor quenching and acceptor sensitization. Optimize spectral overlap by tuning QD size (emission 600–650 nm) and dye concentration (1–5 µM).
- Data Insight : A 2:1 QD:dye ratio achieves 75% energy transfer efficiency, validated by time-resolved fluorescence decay analysis .
Q. What quantum mechanical models explain the absorption spectral shifts in 3,3'-Diethylthiacarbocyanine iodide derivatives with varying alkyl chain lengths?
- Methodology : Apply the particle-in-a-box model to calculate theoretical based on conjugation length () and HOMO-LUMO gaps. For 3,3'-diethylthiacarbocyanine (), the predicted nm aligns with experimental data (error <2%) .
- Advanced Analysis : Time-dependent density functional theory (TD-DFT) simulations using B3LYP/6-31G* basis sets further refine electronic transition predictions .
Q. How do aggregation states of this dye on microcrystalline cellulose influence photostability and surface photochemistry?
- Methodology : Adsorb dye onto cellulose at 0.1–5 mg/g loading. Use diffuse reflectance spectroscopy (Kubelka-Munk function) to detect H-aggregates (blue-shifted shoulder at 540 nm) and J-aggregates (red-shifted bands).
- Critical Observation : At >2 mg/g loading, H-aggregates dominate, reducing photodegradation quantum yield by 40% due to exciton coupling .
Methodological Notes for Contradictory Data
- Spectral Discrepancies : Variations in across studies often arise from solvent purity (e.g., trace water in methanol) or instrumental calibration. Always reference a standard (e.g., rhodamine B) for wavelength accuracy .
- Adsorption Inconsistencies : Differences in emulsion composition (e.g., gelatin content) or ionic strength can alter dye adsorption profiles. Replicate conditions from seminal studies (e.g., pAg 6–9 buffers) for comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
